BOC-L-Ala-SerOH BOC-L-Ala-SerOH
Brand Name: Vulcanchem
CAS No.:
VCID: VC13931318
InChI: InChI=1S/C11H20N2O6/c1-6(12-10(18)19-11(2,3)4)8(15)13-7(5-14)9(16)17/h6-7,14H,5H2,1-4H3,(H,12,18)(H,13,15)(H,16,17)/t6-,7-/m0/s1
SMILES:
Molecular Formula: C11H20N2O6
Molecular Weight: 276.29 g/mol

BOC-L-Ala-SerOH

CAS No.:

Cat. No.: VC13931318

Molecular Formula: C11H20N2O6

Molecular Weight: 276.29 g/mol

* For research use only. Not for human or veterinary use.

BOC-L-Ala-SerOH -

Specification

Molecular Formula C11H20N2O6
Molecular Weight 276.29 g/mol
IUPAC Name (2S)-3-hydroxy-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid
Standard InChI InChI=1S/C11H20N2O6/c1-6(12-10(18)19-11(2,3)4)8(15)13-7(5-14)9(16)17/h6-7,14H,5H2,1-4H3,(H,12,18)(H,13,15)(H,16,17)/t6-,7-/m0/s1
Standard InChI Key JHCVJNLMHHWYJF-BQBZGAKWSA-N
Isomeric SMILES C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)OC(C)(C)C
Canonical SMILES CC(C(=O)NC(CO)C(=O)O)NC(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Features

BOC-L-Ala-SerOH belongs to the class of Boc-protected dipeptides, characterized by the following molecular descriptors:

PropertyValueSource
IUPAC Name(2S)-3-hydroxy-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid
Molecular FormulaC₁₁H₂₀N₂O₆
Molecular Weight276.29 g/mol
CAS Registry Number71017-97-5
SMILES NotationCC(C(=O)NC(CO)C(=O)O)NC(=O)OC(C)(C)C
InChI KeyJHCVJNLMHHWYJF-BQBZGAKWSA-N

The Boc group (-OC(O)C(CH₃)₃) shields the amine functionality of L-alanine, while the carboxylic acid of L-serine remains unprotected, enabling further peptide elongation. Stereochemical integrity is preserved through the (S)-configuration at both chiral centers, critical for maintaining biological relevance in synthetic peptides .

Synthesis and Reaction Dynamics

Boc Protection of L-Alanine

Applications in Peptide Science

Solid-Phase Peptide Synthesis (SPPS)

BOC-L-Ala-SerOH is integral to Boc-SPPS, particularly for synthesizing hydrophobic or ester-containing peptides. Advantages include:

  • Orthogonal Protection: Compatibility with benzyl (Bzl)-based side-chain protecting groups.

  • HF Sensitivity: Final deprotection requires hydrogen fluoride (HF), necessitating specialized equipment .

Structural Studies

The compound serves as a model for investigating:

  • Hydrogen-Bonding Networks: The serine hydroxyl group participates in intra- and intermolecular interactions, influencing peptide conformation.

  • Enzymatic Stability: Boc protection enhances resistance to aminopeptidases, enabling prolonged in vitro studies .

Comparative Analysis with Related Compounds

CompoundMolecular FormulaProtectionApplication
BOC-L-Ala-SerOHC₁₁H₂₀N₂O₆Boc (N-terminal)Hydrophobic peptide synthesis
Boc-Ala-Ala-OMe C₁₂H₂₂N₂O₅Boc, Methyl esterModel for esterase studies
N-Boc-L-Ala-L-Ser-Ome C₁₂H₂₂N₂O₆Boc, Methyl esterIntermediate in SPPS

The methyl ester variant (BOC-L-Ala-Ser-Ome) offers enhanced solubility in organic solvents, whereas the free acid (BOC-L-Ala-SerOH) is preferable for aqueous-phase reactions .

Future Directions and Innovations

Recent advances focus on replacing HF with safer alternatives for Boc removal, such as Lewis acid catalysts. Additionally, integrating BOC-L-Ala-SerOH into automated synthesis platforms could streamline the production of serine-rich therapeutic peptides, including antimicrobial agents and enzyme inhibitors.

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